molecular formula C18H19ClN2 B12833309 (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride

Cat. No.: B12833309
M. Wt: 298.8 g/mol
InChI Key: JASGFKDJVRVPEY-UNTBIKODSA-N
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Description

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring, a nitrile group, and two phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl (S)-3-cyanomethylpyrrolidine-1-carboxylate with methanol and concentrated hydrochloric acid, which is stirred and heated at 50°C overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These include compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.

    Phenylacetonitrile derivatives: Compounds with similar structures but different substituents on the phenyl rings.

Uniqueness

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride is unique due to the combination of its pyrrolidine ring, nitrile group, and two phenyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetonitrile;hydrochloride

InChI

InChI=1S/C18H18N2.ClH/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,20H,11-13H2;1H/t17-;/m1./s1

InChI Key

JASGFKDJVRVPEY-UNTBIKODSA-N

Isomeric SMILES

C1CNC[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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